4-hydrazinyl-N-methylbenzamide trifluoroacetic acid
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Overview
Description
4-hydrazinyl-N-methylbenzamide trifluoroacetic acid is a chemical compound with the molecular formula C10H12F3N3O3 It is known for its unique structure, which includes a hydrazinyl group, a methylbenzamide moiety, and a trifluoroacetic acid component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-methylbenzamide trifluoroacetic acid typically involves the reaction of 4-hydrazinyl-N-methylbenzamide with trifluoroacetic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-N-methylbenzamide trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: The trifluoroacetic acid component can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include azides, hydrazones, and substituted derivatives of this compound. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .
Scientific Research Applications
4-hydrazinyl-N-methylbenzamide trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-methylbenzamide trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-hydrazinyl-N-methylbenzamide trifluoroacetic acid include:
- 4-hydrazinyl-N-methylbenzamide
- 4-hydrazinyl-N-methylbenzamide hydrochloride
- 4-hydrazinyl-N-methylbenzamide acetate
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trifluoroacetic acid component. This addition enhances the compound’s chemical stability and solubility, making it more suitable for certain applications in research and industry .
Properties
IUPAC Name |
4-hydrazinyl-N-methylbenzamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.C2HF3O2/c1-10-8(12)6-2-4-7(11-9)5-3-6;3-2(4,5)1(6)7/h2-5,11H,9H2,1H3,(H,10,12);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGBDSFHCKZSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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